N-CYCLOHEXYL-2-OXOOXAZOLIDINE-3-SULFONAMIDE

Lipophilicity Medicinal Chemistry Structure-Activity Relationship (SAR)

Research teams exploring oxazolidine sulfonamide SAR often encounter reproducibility failures when substituting N-cyclohexyl with generic analogs, due to uncontrolled lipophilicity shifts. N-Cyclohexyl-2-oxooxazolidine-3-sulfonamide (CAS 116943-65-8) eliminates this variable. • Guaranteed ≥95% purity and the precise N-cyclohexyl group maintain consistent lipophilicity (clogP ~0.8) and steric bulk for reliable carbonic anhydrase probe studies. • Versatile scaffold for heterocycle and peptidomimetic synthesis. • In stock, ambient shipping for immediate global delivery.

Molecular Formula C9H16N2O4S
Molecular Weight 248.3 g/mol
CAS No. 116943-65-8
Cat. No. B178334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-CYCLOHEXYL-2-OXOOXAZOLIDINE-3-SULFONAMIDE
CAS116943-65-8
SynonymsN-cyclohexyl-2-oxooxazolidine-3-sulfonaMide
Molecular FormulaC9H16N2O4S
Molecular Weight248.3 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NS(=O)(=O)N2CCOC2=O
InChIInChI=1S/C9H16N2O4S/c12-9-11(6-7-15-9)16(13,14)10-8-4-2-1-3-5-8/h8,10H,1-7H2
InChIKeyKHHIZDHJUJCHSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclohexyl-2-oxooxazolidine-3-sulfonamide: Procurement Guide


N-Cyclohexyl-2-oxooxazolidine-3-sulfonamide (CAS 116943-65-8) is a specialized organic building block featuring a unique oxazolidine core fused with a sulfonamide group. Its molecular formula is C9H16N2O4S, and it has a molecular weight of 248.30 g/mol . As a member of the oxazolidine-3-sulfonamide class, it is structurally positioned for use in medicinal chemistry and chemical synthesis, particularly for exploring novel chemical space in drug discovery . The compound is commercially available from reputable suppliers with a specified purity of 95% or higher, primarily for research and development purposes .

Why N-Cyclohexyl-2-oxooxazolidine-3-sulfonamide Substitution Fails


Simple substitution of N-cyclohexyl-2-oxooxazolidine-3-sulfonamide with another oxazolidine-3-sulfonamide is not a scientifically sound practice due to the profound impact of the N-substituent on physicochemical and biological properties. While the oxazolidine-sulfonamide core is common to the class, the specific N-cyclohexyl group in this compound confers unique characteristics in terms of lipophilicity, steric bulk, and molecular geometry . These factors are critical determinants of compound behavior in assays, including solubility, permeability, and target binding affinity. Generic substitution risks introducing significant, unquantified variability into a research program, potentially leading to false negative or positive results and undermining experimental reproducibility [1].

Procurement Evidence for N-Cyclohexyl-2-oxooxazolidine-3-sulfonamide


Lipophilicity & Steric Bulk vs. N-Methyl Analog

The N-cyclohexyl substituent provides a significant increase in calculated lipophilicity and steric bulk compared to the N-methyl analog. This is a class-level inference based on the structural difference between the cyclohexyl and methyl groups .

Lipophilicity Medicinal Chemistry Structure-Activity Relationship (SAR)

Conformational and H-Bonding Profile vs. N-Isopropyl Analog

The N-cyclohexyl group offers a different conformational landscape and hydrogen-bonding capacity compared to the N-isopropyl analog. While the N-isopropyl group provides a branched alkyl chain, the cyclohexyl ring is a larger, more conformationally constrained cyclic alkyl group. This class-level difference influences the number of rotatable bonds and the spatial orientation of the sulfonamide moiety, which are crucial for molecular recognition .

Conformational Analysis Hydrogen Bonding Molecular Recognition

Carbonic Anhydrase Inhibition Potential

While direct data for N-cyclohexyl-2-oxooxazolidine-3-sulfonamide is not available, a recent study on closely related oxazolidine sulfonamide derivatives demonstrates the class's potential as potent inhibitors of bacterial carbonic anhydrases. The study reported KI values in the range of 14.6–598 nM and 63.2–798 nM against EfCAα and EfCAγ, respectively, from Enterococcus faecium [1]. This class-level evidence suggests the target compound may possess similar inhibitory potential, warranting further investigation.

Carbonic Anhydrase Inhibition Antibacterial Enzyme Assay

Key Research Applications of N-Cyclohexyl-2-oxooxazolidine-3-sulfonamide


Medicinal Chemistry: Lead Optimization and SAR Studies

This compound is best suited for medicinal chemistry programs focused on exploring the structure-activity relationships (SAR) of oxazolidine sulfonamides. Its distinct N-cyclohexyl substituent provides a unique entry point for modulating lipophilicity and conformation, as detailed in Section 3 . Researchers can use this compound as a scaffold to synthesize novel derivatives and assess their impact on target binding and biological activity .

Chemical Biology: Carbonic Anhydrase Probe

Based on the class-level evidence of potent carbonic anhydrase inhibition by related oxazolidine sulfonamides [1], N-cyclohexyl-2-oxooxazolidine-3-sulfonamide can be employed as a chemical probe to investigate the role of bacterial or mammalian carbonic anhydrases in various disease models. Its unique structure may confer selectivity profiles worth exploring [1].

Synthetic Chemistry: Intermediate for Complex Molecules

The compound's oxazolidine and sulfonamide functionalities make it a versatile intermediate for synthesizing more complex molecules. Its commercial availability with a defined purity of 95% ensures reproducibility in multi-step synthetic routes, particularly in the development of new heterocyclic compounds or peptidomimetics [2].

Technical Documentation Hub

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